molecular formula C10H6BrNO3 B3038897 2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid CAS No. 927676-51-5

2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid

Cat. No.: B3038897
CAS No.: 927676-51-5
M. Wt: 268.06 g/mol
InChI Key: QUZIHUPGUBHRRE-UHFFFAOYSA-N
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Description

2-(6-Bromo-1H-indol-3-yl)-2-oxoacetic acid is a chemical compound with the molecular formula C10H8BrNO2. It is a derivative of indole, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position of the indole ring and an oxoacetic acid group at the 2nd position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-1H-indol-3-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(6-Bromo-1H-indol-3-yl)-2-oxoacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the oxoacetic acid group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

    6-Bromoindole: Lacks the oxoacetic acid group, resulting in different chemical properties and reactivity.

    2-Oxoindole: Similar in having an oxo group but lacks the bromine atom.

Uniqueness

2-(6-Bromo-1H-indol-3-yl)-2-oxoacetic acid is unique due to the presence of both the bromine atom and the oxoacetic acid group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-6-7(9(13)10(14)15)4-12-8(6)3-5/h1-4,12H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZIHUPGUBHRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Step E (1): To a solution of 6-bromo-1H-indole (1.4 g, 7.14 mmol) in Et2O (15.0 mL) was added oxalyl chloride (1.18 g, 9.29 mmol) dropwise at 0° C. under N2. The reaction mixture was stirred at rt for 4 h. An orange precipitate formed, then 40 mL of saturated NaHCO3 was added. The mixture was then stirred at 80° C. for 30 min. Et2O was added to extract the unreacted starting materials. The resulting aqueous layer was acidified with concentrated HCl, and the product precipitated. The solid was filtered and dried to give 1.6 g (yield 83.6%) of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid. MS (ESI) (M−H)+=265.98. 1H-NMR(500 MHz, CD3OD) δ 8.39-8.78 (m, 1 H), 8.21 (d, J=8.24 Hz, 1 H), 7.69 (s, 1 H), 7.40 (d, J=8.55 Hz, 1 H).
[Compound]
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15 mL
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid
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2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid
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Reactant of Route 6
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2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid

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